2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, a dihydroisoquinoline moiety, and a propan-2-yl phenyl group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. The key steps include the formation of the quinazolinone core, the introduction of the dihydroisoquinoline moiety, and the attachment of the propan-2-yl phenyl group. Common reagents used in these reactions include amines, aldehydes, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the dihydroisoquinoline moiety, leading to the formation of tetrahydroisoquinoline derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical and biological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various quinazolinone and isoquinoline derivatives, each with distinct chemical and biological properties
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex organic molecules.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition and receptor binding.
Medicine: The compound’s biological activities suggest potential therapeutic applications, such as anti-inflammatory, anticancer, and antimicrobial agents.
Industry: It can be used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one include other quinazolinone and isoquinoline derivatives, such as:
- 2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]carbonyl}amino)benzoic acid
- 2-(Substituted phenyl)-3,4-dihydroisoquinolin-2-iums
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H27N3O |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-7-(4-propan-2-ylphenyl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C26H27N3O/c1-17(2)18-7-9-20(10-8-18)22-13-24-23(25(30)14-22)15-27-26(28-24)29-12-11-19-5-3-4-6-21(19)16-29/h3-10,15,17,22H,11-14,16H2,1-2H3 |
InChI Key |
TYIJSHDAHBAIKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)N4CCC5=CC=CC=C5C4 |
Origin of Product |
United States |
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